Superior Catalytic Efficiency for Mammalian APP vs. Bacterial APP
Lys(Abz)-Pro-Pro-pNA exhibits a 39.4-fold higher catalytic efficiency for rat aminopeptidase P compared to E. coli APP, as quantified by the specificity constant (kcat/Km). This stark difference underscores the substrate's superior sensitivity in mammalian systems and its utility in discriminating between bacterial and mammalian APP activities [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 1,142,000 M⁻¹s⁻¹ (rat APP) |
| Comparator Or Baseline | 29,000 M⁻¹s⁻¹ (E. coli APP) |
| Quantified Difference | 39.4-fold higher for rat APP |
| Conditions | Continuous fluorometric assay (λex 340 nm, λem 400 nm) in Tris-HCl buffer, pH 7.5 at room temperature. |
Why This Matters
This quantitative difference validates the compound's use in assays requiring high sensitivity for mammalian APP, such as screening potential therapeutic inhibitors or studying APP's role in peptide hormone metabolism (e.g., bradykinin), while also enabling clear differentiation from bacterial enzyme sources.
- [1] Stöckel-Maschek, A., et al. (2003). A continuous fluorimetric assay for aminopeptidase P detailed analysis of product inhibition. Analytical Biochemistry, 322(1), 60-67. View Source
